Combigan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A pharmaceutical preparation of brimonidine tartrate and timolol maleate. The combined ADRENERGIC ALPHA2 RECEPTOR AGONIST and ADRENERGIC BETA-ANTAGONIST activity of these drugs reduce INTRAOCULAR PRESSURE in GLAUCOMA patients.
Scientific Research Applications
Combigan in Glaucoma Management
This compound® is an ophthalmic solution that combines brimonidine, a selective α-2 adrenergic agonist, with timolol, a nonselective β-adrenergic antagonist. It's primarily approved for reducing intraocular pressure in patients with glaucoma or ocular hypertension. Several studies have shown its effectiveness in this regard. For instance, a study demonstrated that switching to or adding this compound to existing glaucoma therapy led to a significant reduction in intraocular pressure (IOP), with high patient satisfaction ratings (Gouws, 2007). Additionally, this compound has been reported to be more effective than either of its constituent agents used alone and has at least a similar IOP-lowering effect as the concomitant use of its two constituents (Migdal, 2007).
This compound in Other Therapeutic Applications
Beyond glaucoma management, this compound has been explored for other applications. For example, it has been used successfully for treating superficial infantile hemangiomas (IHs) when applied topically, though caution is advised due to potential toxicity (Gill et al., 2016). Furthermore, in a study evaluating the prevention of acute intraocular pressure increase after intravitreal injection of ranibizumab, this compound was found to be a safe and effective prophylaxis (Theoulakis et al., 2010).
Safety and Efficacy Assessments
Several studies have addressed the safety and efficacy of this compound. A study reported no unexpected adverse effects and confirmed the non-inferiority of this compound to the unfixed combination of the same two agents (Bossowska, 2007). Additionally, an increase in the dosage frequency of this compound was shown to result in a further reduction in IOP without increasing adverse effects (Moisseiev et al., 2013).
Properties
CAS No. |
952743-07-6 |
---|---|
Molecular Formula |
C24H34BrN9O3S |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C11H10BrN5/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h10,14,18H,4-9H2,1-3H3;1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |
InChI Key |
ZUIFJYRNWWNOPB-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |
Synonyms |
Brimonidine Tartrate Timolol Maleate Brimonidine Tartrate Timolol Maleate Drug Combination Brimonidine Tartrate, Timolol Maleate Drug Combination Brimonidine Tartrate-Timolol Maleate Brimonidine Tartrate-Timolol Maleate Drug Combination combigan Maleate, Brimonidine Tartrate-Timolol Tartrate-Timolol Maleate, Brimonidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.